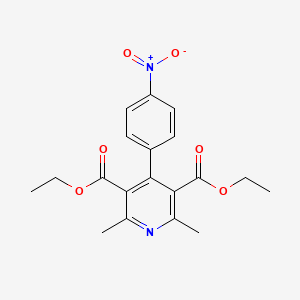![molecular formula C16H20Cl2N2O B5000084 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3,4-dichlorophenyl)urea](/img/structure/B5000084.png)
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3,4-dichlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3,4-dichlorophenyl)urea, also known as BU-224, is a potent and selective antagonist of the orexin-2 receptor (OX2R). Orexin is a neuropeptide that plays a crucial role in regulating wakefulness, appetite, and reward. BU-224 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including narcolepsy, addiction, and anxiety.
Mecanismo De Acción
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3,4-dichlorophenyl)urea is a selective antagonist of the orexin-2 receptor (OX2R), which is primarily expressed in the central nervous system. Orexin signaling through OX2R has been implicated in the regulation of wakefulness, appetite, and reward. This compound blocks the binding of orexin to OX2R, thereby reducing the activity of the orexin system and modulating these behaviors.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been found to increase slow-wave sleep and reduce rapid-eye-movement (REM) sleep. This compound has also been found to reduce food intake and body weight in animal models of obesity. These effects are consistent with the known functions of the orexin system in regulating sleep and appetite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3,4-dichlorophenyl)urea has several advantages as a research tool. It is a potent and selective antagonist of OX2R, which allows for precise modulation of orexin signaling. This compound has also been shown to have good pharmacokinetic properties, including high brain penetration and long half-life. However, there are also limitations to the use of this compound in lab experiments. This compound is a relatively new compound, and its long-term safety and toxicity have not been fully evaluated. Additionally, this compound may have off-target effects on other receptors or signaling pathways, which could complicate data interpretation.
Direcciones Futuras
There are several future directions for research on N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3,4-dichlorophenyl)urea. One area of interest is the potential therapeutic applications of this compound in neurological and psychiatric disorders. Clinical trials are needed to evaluate the safety and efficacy of this compound in humans. Another area of interest is the role of the orexin system in regulating other behaviors, such as stress and emotion. Further studies are needed to elucidate the complex interactions between the orexin system and other neural circuits. Finally, the development of new compounds with improved selectivity and pharmacokinetic properties could lead to more effective therapies for these conditions.
Métodos De Síntesis
The synthesis of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3,4-dichlorophenyl)urea involves a multistep process, starting with the reaction of 3,4-dichlorophenyl isocyanate with bicyclo[2.2.1]hept-2-ene in the presence of a base catalyst to form the intermediate N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3,4-dichlorophenylurea. This intermediate is then treated with a reducing agent, such as lithium aluminum hydride, to yield the final product this compound.
Aplicaciones Científicas De Investigación
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3,4-dichlorophenyl)urea has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In preclinical studies, this compound has been shown to improve wakefulness and reduce cataplexy in animal models of narcolepsy. This compound has also been found to reduce drug-seeking behavior in animal models of addiction and anxiety-like behavior in animal models of anxiety disorders. These findings suggest that this compound may have potential as a therapeutic agent for these conditions.
Propiedades
IUPAC Name |
1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O/c1-9(13-7-10-2-3-11(13)6-10)19-16(21)20-12-4-5-14(17)15(18)8-12/h4-5,8-11,13H,2-3,6-7H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKRIDPKLWUPHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5000005.png)
![2-{4-[(4-methylbenzyl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5000013.png)

![4-[3-(2,5-dimethylphenoxy)propyl]morpholine](/img/structure/B5000043.png)

![ethyl 2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5000078.png)
![ethyl N-{[4-(acetylamino)phenyl]sulfonyl}glycinate](/img/structure/B5000086.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5000090.png)
![4-[benzyl(methylsulfonyl)amino]-N-[2-(tert-butylthio)ethyl]benzamide](/img/structure/B5000094.png)

![11-(2-chloro-6-fluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5000108.png)
![5-[3-(2-chlorophenyl)-2-propen-1-ylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5000114.png)
![N-(4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5000117.png)
